4-Desacetylvinblastine hydrazide (DAVLB-hyd), also known as vindesine hydrazide, is a semi-synthetic derivative of vinblastine, a natural alkaloid extracted from the Madagascar periwinkle plant (Catharanthus roseus). [, , ] It belongs to the class of Vinca alkaloids, specifically the vinblastine family. [, , , , , , ] 4-Desacetylvinblastine hydrazide is a crucial component in the development of antibody-drug conjugates (ADCs), acting as a potent cytotoxic payload designed to target and eliminate cancer cells. [, , , , , , ]
The synthesis of 4-Desacetylvinblastine hydrazide involves a multi-step process that starts with the extraction and isolation of vinblastine from the periwinkle plant. [, , ] The critical step involves the conversion of vinblastine to 4-desacetylvinblastine, followed by its reaction with hydrazine to form the hydrazide derivative. [, , ] This process requires careful control of reaction conditions and purification steps to obtain high purity DAVLB-hyd. [, , ]
While no papers in the provided set explicitly detail the molecular structure analysis of DAVLB-hyd, it is structurally similar to vinblastine, with a modification at the C4 position where an acetyl group is replaced by a hydrazide group. [, , ] This modification is crucial for its conjugation to antibodies. [, , ]
The key chemical reaction involving 4-Desacetylvinblastine hydrazide is its conjugation to monoclonal antibodies. [, , , , , , ] This reaction typically involves the use of a linker molecule that facilitates the attachment of DAVLB-hyd to the antibody while maintaining its stability and activity. [, , , , , , ] Various linker strategies have been explored to optimize the stability and release kinetics of DAVLB-hyd at the tumor site. [, ]
4-Desacetylvinblastine hydrazide, like other Vinca alkaloids, exerts its cytotoxic effect by binding to tubulin, a protein that forms microtubules, essential components of the cell's cytoskeleton. [, , , , , , ] This binding disrupts microtubule assembly and dynamics, leading to cell cycle arrest and apoptosis, effectively killing cancer cells. [, , , , , , ]
The primary application of 4-Desacetylvinblastine hydrazide lies in its use as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , ] These conjugates utilize monoclonal antibodies to deliver DAVLB-hyd specifically to tumor cells, minimizing off-target toxicity and improving therapeutic efficacy. [, , , , , , ] Researchers have explored DAVLB-hyd conjugated ADCs against various cancer types, including:
Ovarian Cancer: Preclinical studies have demonstrated the efficacy of KS1/4-DAVLB-hyd conjugates in inhibiting tumor growth and improving survival in ovarian cancer models. [, ]
Lung Cancer: Research suggests that antibody-mediated targeting of DAVLB-hyd to lung cancer cells enhances its delivery to the tumor, potentially improving therapeutic outcomes compared to free drug administration. []
Glioma: Studies in glioma models have shown promising results with 9.2.27-DAVLB-hyd conjugates, exhibiting significant tumor growth suppression and prolonged survival. []
Optimization of Linker Technology: Further research into novel linkers with enhanced stability and controlled release kinetics can improve the efficacy and safety profile of DAVLB-hyd based ADCs. [, ]
Exploration of Combination Therapies: Combining DAVLB-hyd conjugates with other therapeutic modalities, such as chemotherapy or immunotherapy, could potentially enhance anti-tumor responses and overcome drug resistance. [, ]
Development of Novel Antibody Targets: Identifying new tumor-specific antigens and developing highly specific antibodies against them will expand the application of DAVLB-hyd conjugates to a wider range of cancer types. [, ]
Personalized Medicine Approaches: Investigating the use of DAVLB-hyd conjugates in the context of personalized medicine, tailoring treatment based on individual patient tumor characteristics, could optimize therapeutic outcomes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: